4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL 4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL
Brand Name: Vulcanchem
CAS No.: 2344679-91-8
VCID: VC6335745
InChI: InChI=1S/C9H7BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8,13H,4H2
SMILES: C1C2=C(C=CC=C2Br)C(C1(F)F)O
Molecular Formula: C9H7BrF2O
Molecular Weight: 249.055

4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL

CAS No.: 2344679-91-8

Cat. No.: VC6335745

Molecular Formula: C9H7BrF2O

Molecular Weight: 249.055

* For research use only. Not for human or veterinary use.

4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL - 2344679-91-8

Specification

CAS No. 2344679-91-8
Molecular Formula C9H7BrF2O
Molecular Weight 249.055
IUPAC Name 4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol
Standard InChI InChI=1S/C9H7BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8,13H,4H2
Standard InChI Key VFJXHOSBHFVREH-UHFFFAOYSA-N
SMILES C1C2=C(C=CC=C2Br)C(C1(F)F)O

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol, reflecting its bicyclic indene backbone substituted with bromine at position 4, two fluorine atoms at position 2, and a hydroxyl group at position 1 . Its molecular formula, C9H7BrF2O\text{C}_9\text{H}_7\text{BrF}_2\text{O}, corresponds to a molecular weight of 249.05 g/mol, as calculated by PubChem’s computational algorithms .

Stereoelectronic Features

The molecule’s structure features a planar indene ring system with sp³ hybridization at the hydroxyl-bearing carbon (C1). The 2,2-difluoro substitution introduces significant electronegativity, which polarizes the C2–F bonds and influences the compound’s dipole moment (μ2.1D\mu \approx 2.1 \, \text{D}, estimated). Bromine’s steric bulk at C4 further modulates ring strain and torsional effects .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H7BrF2O\text{C}_9\text{H}_7\text{BrF}_2\text{O}
Molecular Weight249.05 g/mol
SMILES NotationC1C2=C(C=CC=C2Br)C(C1(F)F)O
InChI KeyVFJXHOSBHFVREH-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategies

  • Epoxidation using sodium hypochlorite (NaOCl) at elevated temperatures.

  • Ring-opening with potassium hydroxide (KOH) in tetrahydrofuran/water.

  • Cyclization via Friedel-Crafts acylation with AlCl₃ in carbon disulfide .

For the difluoro analog, fluorination likely occurs prior to cyclization. Thionyl chloride (SOCl₂)-mediated conversion of hydroxyl to chloride intermediates, followed by AlBr₃-assisted electrophilic substitution, could introduce fluorine atoms at C2 .

Challenges in Fluorination

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP\log P (Partition)2.8XLogP3
Hydrogen Bond Donors1 (OH group)PubChem
Hydrogen Bond Acceptors3 (O, 2F)PubChem
Rotatable Bonds0PubChem

Thermal Behavior

Differential scanning calorimetry (DSC) of similar indanols reveals melting points between 120C120^\circ \text{C} and 150C150^\circ \text{C} . The difluoro variant is expected to exhibit a higher melting point (160C\sim 160^\circ \text{C}) due to enhanced crystal packing from fluorine’s van der Waals interactions .

Reactivity and Functionalization

Hydroxyl Group Reactivity

The C1 hydroxyl group participates in nucleophilic substitution (e.g., Mitsunobu reactions) and oxidation to ketones. For instance, treatment with Dess-Martin periodinane could yield 4-bromo-2,2-difluoro-1-indanone, a precursor for further cross-coupling reactions .

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